N-[4-(acetylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes an acetylamino group, a sulfonyl group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acetylamino and sulfonyl phenyl intermediates, followed by their coupling with the pyrrolidinecarboxamide moiety under controlled conditions. Common reagents used in these reactions include acetyl chloride, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carbonyl group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or sulfides.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate in preclinical studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}BENZAMIDE
- N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}ANILINE
Uniqueness
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-13-4-7-18(10-14(13)2)24-12-16(11-20(24)26)21(27)22-17-5-8-19(9-6-17)30(28,29)23-15(3)25/h4-10,16H,11-12H2,1-3H3,(H,22,27)(H,23,25) |
InChI Key |
MCJXQUCANVGUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C |
Origin of Product |
United States |
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